Macitentan - 441798-33-0

Macitentan

Catalog Number: EVT-274667
CAS Number: 441798-33-0
Molecular Formula: C19H20Br2N6O4S
Molecular Weight: 588.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Macitentan (chemical name: N-[5-(4-bromophenyl)-6-(2-(5-bromopyrimidin-2-yloxy)ethoxy)-pyrimidin-4-yl]-N′-propylaminosulfonamide) is a novel, orally active, dual endothelin receptor antagonist (ERA) designed for tissue targeting. [] It exhibits high binding affinity and sustained inhibition of both endothelin receptor type A (ETA) and endothelin receptor type B (ETB). [, ] This dual antagonism distinguishes Macitentan from other ERAs like bosentan and ambrisentan. [, , ] Macitentan is metabolized in vivo into a major pharmacologically active metabolite, ACT-132577. [] This compound is currently under investigation for various applications in cardiovascular and oncological research. [, ]

Bosentan

  • Compound Description: Bosentan is a dual endothelin receptor antagonist (ERA) that blocks both endothelin A (ETA) and endothelin B (ETB) receptors. It is an approved treatment for pulmonary arterial hypertension (PAH) .

Ambrisentan

  • Compound Description: Ambrisentan is a selective endothelin receptor antagonist that specifically targets the endothelin A (ETA) receptor. It is approved for the treatment of pulmonary arterial hypertension (PAH) 4, 18.
  • Relevance: While both ambrisentan and macitentan are ERAs used in PAH treatment, they differ in their receptor selectivity. Ambrisentan selectively targets ETA receptors, while macitentan acts as a dual antagonist, blocking both ETA and ETB receptors 18, 20. Additionally, macitentan exhibits a longer receptor occupancy half-life compared to ambrisentan, potentially leading to a more sustained therapeutic effect .

ACT-132577

  • Compound Description: ACT-132577 is the major active metabolite of macitentan. It exhibits pharmacological activity as an endothelin receptor antagonist, although with lower potency than the parent compound 8, 14, 20.
  • Relevance: ACT-132577 significantly contributes to the overall pharmacological effect of macitentan. Its long half-life of approximately 48 hours allows for once-daily dosing of macitentan . The presence of this active metabolite distinguishes macitentan from other ERAs and may contribute to its sustained therapeutic effect.

Sildenafil

  • Compound Description: Sildenafil is a phosphodiesterase type 5 (PDE5) inhibitor that is used to treat pulmonary arterial hypertension (PAH) by promoting vasodilation in the pulmonary arteries .
  • Relevance: While not structurally related to macitentan, sildenafil is often used in combination with ERAs, including macitentan, for the treatment of PAH 23, 24. This combination therapy is based on the synergistic effect of targeting different pathways involved in PAH pathogenesis.

Tadalafil

  • Compound Description: Tadalafil, like sildenafil, is a phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of PAH due to its vasodilatory effects .
  • Relevance: Similar to sildenafil, tadalafil is investigated for its efficacy in combination with macitentan for PAH treatment. Studies like the A DUE trial explored the effectiveness of a fixed-dose combination of macitentan and tadalafil, suggesting potential benefits in treating PAH .

Temozolomide

  • Compound Description: Temozolomide (TMZ) is an alkylating agent used in chemotherapy, particularly for treating certain brain tumors like glioblastoma .
  • Relevance: While not structurally similar to macitentan, research explored the combination of high-dose macitentan with TMZ for treating recurrent glioblastoma. Preclinical studies suggested a synergistic effect, and a phase I trial (NCT01499251) investigated this combination, revealing that high-dose macitentan alongside TMZ was well-tolerated in these patients .

Paclitaxel

  • Compound Description: Paclitaxel is a chemotherapy medication used to treat various cancers, including ovarian and breast cancer 12, 16, 17.
  • Relevance: Research explored the combination of macitentan and paclitaxel in preclinical models of ovarian, breast, and lung cancers. The studies suggest that macitentan enhances paclitaxel's therapeutic efficacy by modulating survival pathways in tumor cells and tumor-associated endothelial cells 12, 16, 17.

Cisplatin

  • Compound Description: Cisplatin is a chemotherapy drug used to treat a variety of cancers, including ovarian cancer .
  • Relevance: Studies investigated the combination of macitentan and cisplatin in preclinical models of multidrug-resistant ovarian cancer. The results indicate that macitentan can resensitize these resistant tumor cells to cisplatin, potentially by inhibiting survival pathways and inducing apoptosis in tumor cells and tumor-associated endothelial cells .
Classification and Source

Macitentan belongs to the class of small molecule drugs known as endothelin receptor antagonists. It is specifically classified as a dual endothelin receptor antagonist due to its ability to inhibit both endothelin A and B receptors effectively. The compound was first described in patent literature and subsequently underwent clinical trials leading to its approval by the Food and Drug Administration (FDA) on October 13, 2013, under the trade name Opsumit .

Synthesis Analysis

The synthesis of macitentan has been optimized through various methods, highlighting improvements in yield and purity:

Molecular Structure Analysis

The molecular structure of macitentan features several key components:

  • Core Structure: The compound consists of a pyrimidine ring substituted with a bromophenyl group and an ethoxy group.
  • Functional Groups: The presence of a sulfamide group contributes to its biological activity.
  • Crystallinity: Macitentan is characterized as a crystalline powder that is stable in solid form, exhibiting low hygroscopicity and resistance to light degradation .

Relevant Data

  • Molecular Formula: C20_{20}H24_{24}Br2_{2}N4_{4}O2_{2}S
  • Molecular Weight: Approximately 468.39 g/mol
Chemical Reactions Analysis

Macitentan participates in several chemical reactions relevant to its synthesis and metabolism:

  1. Synthesis Reactions: The main synthetic pathway involves nucleophilic substitution reactions where the sulfamide nitrogen attacks electrophilic centers on the pyrimidine derivatives.
  2. Metabolic Reactions: In vivo, macitentan undergoes oxidative depropylation to form ACT-132577, an active metabolite that contributes to its pharmacological effects . This metabolic pathway is crucial for understanding its efficacy and safety profile.
Mechanism of Action

Macitentan operates by antagonizing the effects of endothelin-1, a potent vasoconstrictor involved in PAH. The mechanism includes:

  • Receptor Binding: Macitentan binds to both endothelin A and B receptors, preventing endothelin-1 from exerting its vasoconstrictive effects.
  • Vasodilation: By blocking these receptors, macitentan promotes vasodilation, reducing pulmonary vascular resistance and improving hemodynamics in PAH patients.
  • Clinical Implications: Studies have shown that macitentan not only delays disease progression but also improves survival rates among patients with PAH .
Physical and Chemical Properties Analysis

Macitentan possesses several notable physical and chemical properties:

  • Solubility: It is insoluble in water but soluble in organic solvents such as methanol and acetonitrile.
  • Stability: The compound exhibits high stability under standard conditions, making it suitable for pharmaceutical formulations.
  • Melting Point: The melting point of macitentan is reported around 170–172 °C, indicating its solid-state characteristics conducive for drug formulation.

Relevant Data

  • pH Stability Range: Macitentan maintains stability across a broad pH range (pH 4–8).
  • Dissolution Profile: The dissolution method recommended for testing involves using pH 6.8 buffer with specific surfactants to ensure accurate bioavailability assessments .
Applications

Macitentan is primarily indicated for:

  1. Pulmonary Arterial Hypertension (PAH): It is used to improve exercise capacity and delay clinical worsening in patients with PAH.
  2. Potential Cancer Applications: Emerging research suggests potential applications in oncology, particularly in combination therapies for various cancers due to its tissue-targeting properties .
  3. Other Cardiovascular Disorders: Ongoing studies are exploring its efficacy in other cardiovascular conditions influenced by endothelin signaling.

Properties

CAS Number

441798-33-0

Product Name

Macitentan

IUPAC Name

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine

Molecular Formula

C19H20Br2N6O4S

Molecular Weight

588.3 g/mol

InChI

InChI=1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27)

InChI Key

JGCMEBMXRHSZKX-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br

Solubility

Soluble in DMSO, not in water

Synonyms

ACT 064992
ACT-064992
ACT064992
Actelion-1
macitentan
N-(5-(4-bromophenyl)-6-(2-(5-bromopyrimidin-2-yloxy)ethoxy)pyrimidin-4-yl)-N'-propylaminosulfonamide
opsumit

Canonical SMILES

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.